Quinaldine sulfate is an organic compound derived from quinaldine, characterized by its molecular formula . It is primarily known for its applications in scientific research and industry. Quinaldine itself is a heterocyclic compound, often used as a precursor in the synthesis of various chemical derivatives, including dyes and pharmaceuticals. Quinaldine sulfate is notable for its potential uses in biological applications, such as serving as an anesthetic for aquatic species.
Quinaldine sulfate can be synthesized from quinaldine through sulfonation with sulfuric acid. The classification of this compound falls under the category of organic sulfates, which are characterized by the presence of a sulfate group () attached to an organic moiety. Its CAS number is 655-76-5, and it is recognized in various chemical databases such as PubChem and ChemIDplus.
Quinaldine sulfate is synthesized primarily through the following methods:
In an industrial setting, quinaldine sulfate can be produced by mixing quinaldine with sulfuric acid in a reaction flask, followed by purification steps to isolate the desired sulfate compound. For example, one study reported adding sulfuric acid slowly to a mixture of quinaldine and iso-octane while maintaining a low temperature to ensure high purity of the final product .
The molecular structure of quinaldine sulfate features a quinoline-like core with a sulfate group attached. The canonical SMILES representation is CC1=NC2=CC=CC=C2C=C1.OS(=O)(=O)O
, indicating the arrangement of atoms within the molecule.
Quinaldine sulfate is involved in several chemical reactions:
Common reagents for these reactions include:
Quinaldine sulfate exhibits biological activity, particularly as an anesthetic agent in aquatic species. The precise mechanism involves its interaction with neuronal pathways, likely affecting neurotransmitter release or receptor activity. Research indicates that quinaldine derivatives may have potential pharmacological effects, including anti-malarial properties .
Quinaldine sulfate has diverse applications across various fields:
Quinaldine sulfate's multifaceted applications highlight its significance in both chemical synthesis and biological research, making it a valuable compound in various scientific disciplines.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: